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Compound of Interest

Compound Name: 4-Methylaeruginoic acid

Cat. No.: B8805092

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available and predicted spectroscopic
data for 4-Methylaeruginoic acid. Due to the apparent novelty of 4-Methylaeruginoic acid,
direct experimental data is not available in the cited literature. Therefore, this document
presents the known spectroscopic data for the parent compound, Aeruginoic acid, and provides
predicted data for its 4-methyl derivative. The methodologies described are based on
established analytical techniques for structural elucidation.

Introduction to Aeruginoic Acid and its 4-Methyl
Derivative

Aeruginoic acid, a siderophore produced by Pseudomonas aeruginosa, has been identified as
2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid[1][2][3]. It is a byproduct of the pyochelin
biosynthesis pathway and exhibits antimicrobial, anti-inflammatory, and hypotensive
activities[2][4]. The structure of Aeruginoic acid has been confirmed through synthesis and
spectroscopic analysis.

4-Methylaeruginoic acid is the hypothesized derivative with a methyl group at the 4-position
of the hydroxyphenyl ring. Its formal name is 2-(2-hydroxy-4-methylphenyl)-4-thiazolecarboxylic
acid. This guide will provide the foundational spectroscopic data of Aeruginoic acid and
extrapolate the expected data for this 4-methyl analog.
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Spectroscopic Data

The following sections present the available and predicted Nuclear Magnetic Resonance
(NMR) and Mass Spectrometry (MS) data.

Table 1: 'H NMR Spectroscopic Data.

Chemical Shift
Compound Proton Solvent Reference
(3, ppm)

Aeruginoic acid H3' 7.09 (quartet) DMSO
H5 (thiazole) 8.43 (singlet) DMSO
H6' 8.16 (quartet) DMSO
Aromatic 7.01 (triplet),

_ _ DMSO
(benzene ring) 7.39 (triplet)
OH 11.36 (singlet) DMSO
4-
Methylaeruginoic ~ H3' ~7.0 (doublet) DMSO Predicted
acid (Predicted)
H5 (thiazole) ~8.4 (singlet) DMSO Predicted
H5' ~7.2 (doublet) DMSO Predicted
H6' ~8.0 (singlet) DMSO Predicted
CHs ~2.3 (singlet) DMSO Predicted
OH ~11.3 (singlet) DMSO Predicted

~13.0 (broad ]
COOH ] DMSO Predicted
singlet)

Prediction Rationale: The addition of an electron-donating methyl group at the 4-position of the

phenyl ring is expected to cause a slight upfield shift (lower ppm) for the aromatic protons. The

splitting patterns will also change due to the altered substitution pattern. The chemical shift of

the thiazole proton (H5) should remain largely unaffected.
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Table 2: Mass Spectrometry Data.

lonization Molecular Molecular
Compound [M+H]* (m/z) ) Reference
Mode Formula Weight
Aeruginoic
] ESI 222.0274 C10H7NOsS 221.23
acid
4-
Methylaerugi .
] ] ESI 236.0431 C11HoNOsS 235.26 Predicted
noic acid
(Predicted)

Prediction Rationale: The addition of a methyl group (-CHs) to the structure of Aeruginoic acid
will increase the molecular weight by 14.01565 Da (the mass of CH2).

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented.

o Sample Preparation: A 5-10 mg sample of the analyte (Aeruginoic acid or its derivative) is
dissolved in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-ds.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe is used.

e 1H NMR Acquisition:

o

Pulse Sequence: A standard single-pulse sequence is used.

o

Spectral Width: -2 to 16 ppm.

o

Acquisition Time: 2-3 seconds.

[¢]

Relaxation Delay: 1-2 seconds.

o

Number of Scans: 16-64, depending on the sample concentration.
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o Temperature: 298 K.

o Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent
peak (e.g., DMSO at 2.50 ppm).

o Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) is prepared in
a suitable solvent such as methanol or acetonitrile.

 Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight
(Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is
used.

o ESI-MS Acquisition (Positive lon Mode):

o Infusion: The sample solution is introduced into the ESI source via direct infusion using a
syringe pump at a flow rate of 5-10 pL/min.

o Source Parameters:
» Capillary Voltage: 3.5-4.5 kV.
» Nebulizer Gas (N2): 1-2 Bar.
» Drying Gas (N2): 4-8 L/min at 180-200 °C.

o Mass Analyzer: The instrument is operated in full scan mode over a mass range of m/z 50-
500.

o Data Processing: The acquired mass spectra are analyzed to determine the accurate mass
of the molecular ion ([M+H]*), which is then used to calculate the elemental composition.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 4-
Methylaeruginoic acid.
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Experimental Workflow for Spectroscopic Analysis
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Caption: Workflow for the synthesis, analysis, and structural elucidation of 4-Methylaeruginoic
acid.
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Hypothetical Signaling Pathway Involvement
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Caption: A hypothetical signaling pathway illustrating the potential interaction of 4-
Methylaeruginoic acid with a bacterial system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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